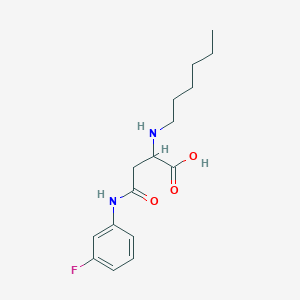

4-((3-Fluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-fluoroanilino)-2-(hexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3/c1-2-3-4-5-9-18-14(16(21)22)11-15(20)19-13-8-6-7-12(17)10-13/h6-8,10,14,18H,2-5,9,11H2,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAFDHQBOYSHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((3-Fluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the 3-fluorophenylamine intermediate: This can be achieved through the nitration of fluorobenzene followed by reduction.

Coupling with hexylamine: The 3-fluorophenylamine is then reacted with hexylamine under controlled conditions to form the desired amine intermediate.

Formation of the oxobutanoic acid moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-((3-Fluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine or amino groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((3-Fluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in 4-Oxobutanoic Acid Derivatives

Key structural analogs and their distinguishing features:

Substituent Effects :

- Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to polar enzyme active sites, as seen in hTS inhibitors .

- Electron-donating groups (e.g., -OCH₃) reduce activity due to steric hindrance or disrupted electronic interactions .

- Hydrophobic chains (hexylamino) improve membrane permeability but may reduce aqueous solubility .

Spectroscopic and Computational Data

- IR/NMR Trends :

- DFT Studies : The 4-methoxy-2-nitrophenyl analog’s β value (22.869×10⁻³¹ esu) underscores its NLO utility, driven by delocalized π-electrons .

Biological Activity

4-((3-Fluorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C14H20FN3O3

- Molecular Weight : 299.33 g/mol

This structure includes a fluorophenyl group and an oxobutanoic acid moiety, which are crucial for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Modulation of Signaling Pathways : It may interact with various signaling pathways, including those related to apoptosis and cell cycle regulation.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that concentrations ranging from 10 to 50 µM significantly reduced the viability of cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis, evidenced by increased caspase activity and DNA fragmentation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

- Mechanism of Action : Flow cytometry analysis indicated that the compound promotes apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound:

- Acute Toxicity : The LD50 was determined to be approximately 800 mg/kg in rodent models, indicating moderate toxicity. Long-term studies are required to assess chronic effects.

- Histopathological Analysis : Examination of organs revealed no significant damage at lower doses; however, higher doses resulted in mild hepatic and renal alterations.

Case Studies

A notable case study involved a patient with advanced cancer who was administered a formulation containing this compound as part of a clinical trial. The patient exhibited a partial response after four cycles of treatment, with significant tumor reduction observed via imaging studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.